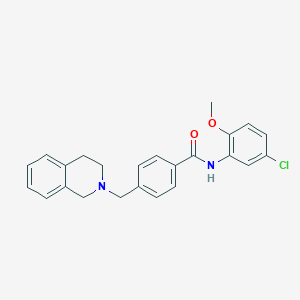
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained interest in scientific research for its potential applications in various fields. This compound is commonly referred to as EDPC and is a pyrrole-based aldehyde. EDPC has been synthesized and studied for its potential biological and chemical properties.
Wirkmechanismus
The mechanism of action of EDPC is not fully understood. However, studies have suggested that EDPC may act by inducing apoptosis (programmed cell death) in cancer cells. In addition, EDPC has been found to inhibit the growth of various bacterial strains by disrupting their cell walls.
Biochemical and Physiological Effects:
EDPC has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that EDPC can induce apoptosis in cancer cells and inhibit the growth of various bacterial strains. In addition, EDPC has been found to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
EDPC has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a starting material for the synthesis of various pyrrole-based compounds. In addition, EDPC has been found to exhibit various biological activities, which makes it a promising candidate for drug discovery. However, the limitations of EDPC include its low solubility in water, which can limit its use in biological assays.
Zukünftige Richtungen
There are several future directions for the study of EDPC. One potential direction is to further investigate its anticancer and antimicrobial activities. In addition, EDPC could be used as a building block for the synthesis of novel materials and polymers. Furthermore, the synthesis of EDPC analogs could lead to the discovery of compounds with improved biological activities. Finally, the development of new methods for the synthesis of EDPC could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of EDPC involves the reaction of 2-ethylphenylhydrazine with 2,4-pentanedione followed by oxidation of the resulting pyrrole intermediate with potassium permanganate. The final product is obtained by reacting the pyrrole intermediate with 3-formylphenylboronic acid.
Wissenschaftliche Forschungsanwendungen
EDPC has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, EDPC has been found to exhibit anticancer and antimicrobial activities. In material science, EDPC has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, EDPC has been used as a starting material for the synthesis of various pyrrole-based compounds.
Eigenschaften
IUPAC Name |
1-(2-ethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-4-13-7-5-6-8-15(13)16-11(2)9-14(10-17)12(16)3/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBICGIUEWNWRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-isopropylphenyl)-4-methylbenzenesulfonamide](/img/structure/B422417.png)
![N-(1,3-benzodioxol-5-yl)-2-[3,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B422418.png)
![N-(4-chlorophenyl)-N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422420.png)
![N-(2,4-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422422.png)
![Ethyl 4-(4-{[3,4-dimethyl(methylsulfonyl)anilino]methyl}benzoyl)piperazine-1-carboxylate](/img/structure/B422424.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]acetamide](/img/structure/B422426.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B422427.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B422429.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2,5-dimethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B422431.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B422433.png)
![2-[3-chloro(methylsulfonyl)anilino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B422435.png)

![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide](/img/structure/B422439.png)
![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422440.png)